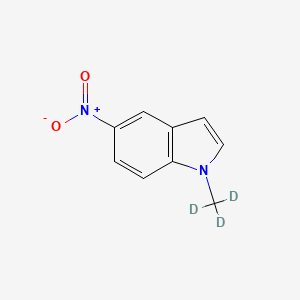

1-(Methyl-d3)-5-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methyl-d3)-5-nitro-1H-indole is a deuterated derivative of 5-nitroindole, where the methyl group at the 1-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole typically involves the nitration of 1-(Methyl-d3)-indole. The process begins with the preparation of 1-(Methyl-d3)-indole, which can be synthesized by reacting indole with deuterated methyl iodide in the presence of a base. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methyl-d3)-5-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Reduction: 1-(Methyl-d3)-5-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Mechanism of Action

The compound exhibits a range of biological activities attributed to its indole structure. The nitro group can undergo reduction to form reactive intermediates, which interact with various biological targets. This interaction suggests potential therapeutic benefits in regulating metabolic processes and highlights its role as an enzyme inhibitor.

Metabolic Studies

1-(Methyl-d3)-5-nitro-1H-indole is utilized in metabolic studies to trace metabolic pathways of indole derivatives. Its deuterated nature allows researchers to distinguish between labeled and unlabeled compounds in complex biological systems, providing insights into drug metabolism and pharmacokinetics.

Synthetic Chemistry

Synthesis Techniques

The synthesis of this compound typically involves advanced synthetic methodologies such as multicomponent reactions (MCRs) and palladium-catalyzed cyclizations. These techniques facilitate the production of diverse indole derivatives with potential biological activities .

| Synthesis Method | Description |

|---|---|

| Multicomponent Reactions (MCRs) | Efficient synthesis of complex scaffolds with high structural diversity. |

| Palladium-Catalyzed Reactions | Enables the formation of indole derivatives under mild conditions. |

Biological Evaluation

In Vitro Studies

Recent studies have indicated that this compound exhibits cytotoxic activity against various cancer cell lines, including lung cancer cells (A549). The compound's mechanism involves interaction with specific cellular targets, potentially leading to apoptosis in cancerous cells .

Case Study: Lung Cancer Inhibition

A study demonstrated that the compound showed significant inhibitory activity against RAS proteins implicated in lung cancer progression. Molecular docking studies revealed favorable binding interactions, suggesting its potential as a lead compound for drug development targeting lung cancer .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other indole derivatives provide a basis for comparative analysis regarding their biological activities.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Nitroindole | Nitro group at position 5 | Lacks methyl substitution at nitrogen |

| 1-Methyl-5-nitroindole | Similar structure without deuterium labeling | Non-deuterated version |

| 1-Methylindole | Methyl group only at nitrogen | Lacks nitro group |

| 1-Methyl-7-nitro-1H-indole | Nitro group at position 7 | Different substitution pattern affecting reactivity |

Mecanismo De Acción

The mechanism of action of 1-(Methyl-d3)-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterated methyl group provides stability and allows for precise tracking in metabolic studies. The compound can affect enzymatic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

5-Nitroindole: The non-deuterated analog of 1-(Methyl-d3)-5-nitro-1H-indole.

1-Methyl-5-nitroindole: Similar structure but without deuterium labeling.

1-(Methyl-d3)-indole: Lacks the nitro group at the 5-position.

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms, offering insights that are not possible with non-labeled compounds.

Actividad Biológica

1-(Methyl-d3)-5-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by a nitro group at the 5-position and a methyl-d3 group at the 1-position. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The nitro group may undergo reduction in biological systems to form reactive intermediates that can affect cellular processes.

Antimicrobial Activity

Research indicates that nitroindoles exhibit antimicrobial properties. A study evaluated the antimicrobial effects of several nitroindoles, including this compound, against various bacterial strains. The results showed significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Study on Antimicrobial Effects

A comparative study assessed the efficacy of this compound against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of several commonly used antibiotics, indicating its strong antimicrobial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Penicillin | 16 | Staphylococcus aureus |

| Ciprofloxacin | 32 | Escherichia coli |

Study on Anticancer Activity

In a preclinical model, the effects of this compound on tumor growth were evaluated. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups.

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| 10 mg/kg | 25 |

| 20 mg/kg | 50 |

Propiedades

IUPAC Name |

5-nitro-1-(trideuteriomethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.